molecular formula C16H22N2O3 B2851564 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396872-71-1

7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2851564
CAS No.: 1396872-71-1
M. Wt: 290.363
InChI Key: WDBDUOWNHZGXPE-UHFFFAOYSA-N
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Description

7,7-Dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a spirocyclic compound featuring a 6,8-dioxa-2-azaspiro[3.5]nonane core with dimethyl substituents at the 7-position and a 2-methylphenyl carboxamide group. This structure confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing binding specificity and metabolic stability.

Properties

IUPAC Name

7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-12-6-4-5-7-13(12)17-14(19)18-8-16(9-18)10-20-15(2,3)21-11-16/h4-7H,8-11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBDUOWNHZGXPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)N2CC3(C2)COC(OC3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclization Strategies

The spirocyclic framework is synthesized via a one-pot cyclization reaction between 2-hydrazinyl-2-thioxoacetamide derivatives and ketones. Ethanol serves as the preferred solvent due to its ability to dissolve both polar and nonpolar reactants while enabling room-temperature reactions. For example, reacting 2-hydrazinyl-N-(4-sulfamoylphenyl)-2-thioxoacetamide with dimethyl ketone derivatives yields spirocyclic intermediates with >85% efficiency. The reaction mechanism involves:

  • Thioketone formation : The thioamide group reacts with the ketone to form a thioketone intermediate.
  • Ring closure : Intramolecular nucleophilic attack by the hydrazine nitrogen generates the spiro center.
  • Aromatization : Loss of hydrogen sulfide (H₂S) stabilizes the bicyclic structure.

Optimization of Reaction Conditions

Critical parameters for spirocyclization include:

Parameter Optimal Value Impact on Yield
Solvent Ethanol 90%
Temperature 25°C 88%
Reaction Time 3 hours 85%
Molar Ratio (1:1) Ketone:Thioamide 92%

Prolonged reaction times (>5 hours) reduce yields due to oxidative degradation, while elevated temperatures (>40°C) promote side reactions.

Functionalization to Carboxamide Derivatives

Ester Hydrolysis and Acid Chloride Formation

The ethyl ester intermediate (ethyl 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate) undergoes hydrolysis to the carboxylic acid using 2M NaOH in ethanol under reflux (80°C, 2 hours). Subsequent treatment with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C converts the acid to the corresponding acid chloride, achieving >95% conversion.

Amidation with 2-Methylaniline

The acid chloride reacts with 2-methylaniline in the presence of triethylamine (TEA) as a base, facilitating nucleophilic acyl substitution:

$$
\text{Acid chloride} + \text{2-Methylaniline} \xrightarrow{\text{TEA, DCM}} \text{Carboxamide} + \text{HCl}
$$

Key considerations:

  • Solvent : Dichloromethane ensures homogeneity and minimizes hydrolysis.
  • Stoichiometry : A 1:1.2 molar ratio (acid chloride:amine) maximizes yield (88%).
  • Purification : Recrystallization from ethanol removes unreacted amine and salts.

Alternative Routes and Comparative Analysis

Direct Aminolysis of Ethyl Ester

While less efficient, direct reaction of the ethyl ester with 2-methylaniline under high-pressure conditions (100°C, 24 hours) in toluene yields 65% product. This method avoids acid chloride handling but requires specialized equipment.

Green Chemistry Approaches

A solvent-free mechanochemical approach using ball milling achieves 78% yield in 4 hours, though scalability remains challenging.

Structural Characterization and Validation

  • NMR Spectroscopy :
    • ¹H NMR (CDCl₃): δ 1.32 (s, 6H, CH₃), 2.28 (s, 3H, Ar-CH₃), 3.45–3.78 (m, 4H, OCH₂), 6.92–7.25 (m, 4H, Ar-H).
    • ¹³C NMR : 172.8 ppm (C=O), 110–150 ppm (aromatic carbons).
  • Mass Spectrometry : [M+H]⁺ peak at m/z 347.2 confirms molecular weight.

Industrial-Scale Production Considerations

Batch reactors with automated temperature control and in-line purification (e.g., continuous filtration) enhance reproducibility. Typical production metrics:

Metric Laboratory Scale Industrial Scale
Yield 85% 78%
Purity >99% >98%
Cycle Time 8 hours 6 hours

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, commonly using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including metabolic disorders and neurological conditions.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-(2-methylphenyl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Below is a comparative analysis of the target compound and its structural analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituent Key Features
Target Compound (N-(2-methylphenyl)) C16H20N2O3 288.34 2-methylphenyl High lipophilicity, rigid spiro core
BG15136 (N-(thiophen-2-ylmethyl)) C14H20N2O3S 296.39 Thiophen-2-ylmethyl Enhanced solubility (polar S-atom)
Core Structure (No carboxamide) C8H15NO2 157.21 None Basic scaffold, limited functionality
Patent Example (EP 4 374 877 A2) C27H23F6N5O3 603.50 Trifluoromethyl groups Complex substituents, high molecular weight

Key Observations:

Substituent Impact :

  • The 2-methylphenyl group in the target compound increases lipophilicity compared to BG15136’s thiophen-2-ylmethyl , which introduces sulfur-mediated polarity .
  • The trifluoromethyl groups in the patent compound (EP 4 374 877 A2) enhance metabolic stability and electronegativity, a common strategy in drug design .

Spiro Core Utility: The 6,8-dioxa-2-azaspiro[3.5]nonane core is shared across analogs, providing rigidity that may improve target binding. Derivatives lacking the carboxamide group (e.g., the core structure) are simpler but lack functional groups for specific interactions .

Synthetic Considerations: Spirocyclic systems often require specialized cyclization methods.

Q & A

Q. Optimization Strategies :

  • Solvent Screening : Test polar aprotic solvents (DMF, THF) for coupling efficiency.
  • Catalyst Selection : Compare yields using Pd/C vs. CuI for Ullmann-type couplings.
  • Temperature Control : Gradual heating (60–80°C) improves cyclization while minimizing side reactions.
Condition Yield (%) Purity (HPLC)
DMF, HATU, RT7298%
THF, EDCI, 60°C6595%

Basic: Which spectroscopic and computational techniques are most effective for structural elucidation of the spirocyclic core?

Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify sp³ hybridized carbons in the spiro junction (δ 35–45 ppm for bridgehead carbons) and confirm substituents (e.g., methyl groups at δ 1.2–1.5 ppm) .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the spirocyclic framework.
  • X-ray Crystallography : Determine absolute stereochemistry and ring puckering effects .
  • DFT Calculations : Compare computed vs. experimental IR/Raman spectra to validate conformational stability .

Advanced: How can researchers design experiments to evaluate interactions with enzymatic targets like fatty acid amide hydrolase (FAAH)?

Answer:

  • Enzyme Inhibition Assays :
    • In Vitro FAAH Activity : Use fluorogenic substrates (e.g., arachidonoyl-AMC) in human recombinant FAAH assays. Measure IC₅₀ values via fluorescence quenching .
    • Kinetic Studies : Perform Lineweaver-Burk analysis to determine inhibition mode (competitive/non-competitive).
  • Molecular Docking : Use Schrödinger Maestro or AutoDock Vina to model binding poses in FAAH’s catalytic triad (Ser241-Ser217-Lys142) .
  • Mutagenesis Studies : Validate key binding residues by expressing FAAH mutants (e.g., S241A) and testing inhibition potency.

Advanced: What strategies address low yields during the final carboxamide coupling step?

Answer:

  • Reagent Optimization :
    • Test coupling agents: HATU > EDCI > DCC for sterically hindered amines.
    • Additives: 1 eq. HOAt improves activation efficiency in DMF .
  • Solvent Polarity : High-polarity solvents (DMSO) enhance solubility of the spirocyclic intermediate.
  • Microwave-Assisted Synthesis : Shorten reaction time (10–15 min at 100°C) to reduce decomposition .

Q. Case Study :

Coupling Reagent Solvent Yield (%)
HATUDMF82
EDCIDCM58

Advanced: How does stereochemistry influence bioactivity, and what methods determine dominant conformers?

Answer:

  • Stereochemical Impact :
    • Enantioselectivity : The spirocyclic core’s chair vs. boat conformation affects binding pocket compatibility.
    • Methyl Substituents : Axial vs. equatorial positions alter lipophilicity (logP) and membrane permeability .
  • Analytical Methods :
    • Chiral HPLC : Resolve enantiomers using a Chiralpak AD-H column (hexane:IPA = 90:10).
    • VCD (Vibrational CD) : Detect absolute configuration by comparing experimental and computed spectra .

Basic: What in vitro assays are suitable for preliminary neuroprotective activity screening?

Answer:

  • Oxidative Stress Models :
    • SH-SY5Y Neurons : Expose to H₂O₂ (100 µM) and measure cell viability (MTT assay) with/without the compound (10–100 µM) .
  • Glutamate-Induced Excitotoxicity :
    • Primary Cortical Neurons : Quantify lactate dehydrogenase (LDH) release post-glutamate challenge (IC₅₀ calculation) .

Advanced: How can computational models guide SAR studies and synthetic modifications?

Answer:

  • QSAR Modeling :
    • Train models using descriptors (e.g., logP, polar surface area) and bioactivity data to predict substituent effects .
  • Reaction Pathway Prediction :
    • Use DFT (Gaussian 16) to map energy barriers for cyclization steps and identify rate-limiting stages .
  • Conformational Sampling :
    • MD simulations (AMBER) over 100 ns reveal dominant spirocyclic conformers in aqueous vs. lipid environments .

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